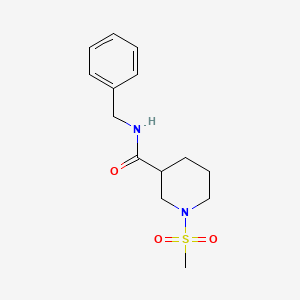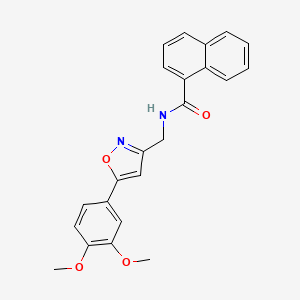
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is attached to a 3,4-dimethoxyphenyl group and a naphthamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 3,4-dimethoxyphenyl group, and the naphthamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The isoxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms. The 3,4-dimethoxyphenyl and naphthamide groups might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the isoxazole ring might influence its polarity and solubility. The 3,4-dimethoxyphenyl and naphthamide groups might also contribute to its overall properties .Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticancer Activity : Novel trimethoxyphenyl-derived chalcone-benzimidazolium salts, sharing structural motifs with the compound of interest, have been synthesized and screened for cytotoxic activity against various human tumor cell lines. Compounds with a 5,6-dimethyl-benzimidazole or 2-methyl-benzimidazole ring, coupled with specific substituents like 2-naphthylmethyl, exhibited significant cytotoxic activity, suggesting potential in anticancer drug development (Yang et al., 2019).
Anticonvulsant Activity : Research into semicarbazones based on 1,3,4-oxadiazoles, which bear resemblance to the query compound in terms of heterocyclic structure, indicates that such compounds have anticonvulsant activity. This supports the notion that structurally complex molecules might interact with multiple pharmacological targets, offering insights into the development of new anticonvulsant therapies (Rajak et al., 2010).
Materials Science Applications
Photoluminescent and Electroluminescent Materials : Complexes of rare earth metals with substituted naphtholates, which share structural features with the compound , exhibit significant photoluminescent (PL) and electroluminescent (EL) behavior. This suggests applications in the development of new materials for optoelectronic devices (Balashova et al., 2014).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The study of isoxazole derivatives, closely related to the query compound, demonstrates their potential in various applications, from biological activity to semiconducting materials. The synthesis and characterization of such compounds provide valuable information on their geometric, charge transport, optoelectronic, and nonlinear optical properties, underscoring the importance of these molecules in both research and industrial applications (Irfan et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-27-20-11-10-16(12-22(20)28-2)21-13-17(25-29-21)14-24-23(26)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIQOWKBVVPMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


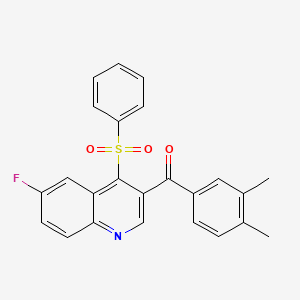

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)
![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride](/img/structure/B2555628.png)
![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/no-structure.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2555630.png)
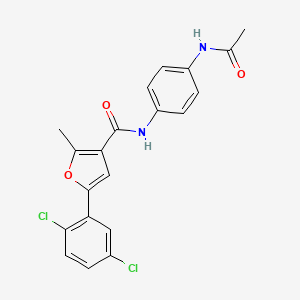
![1-[(3,4-Dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)pyrazole](/img/structure/B2555633.png)
![7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2555634.png)
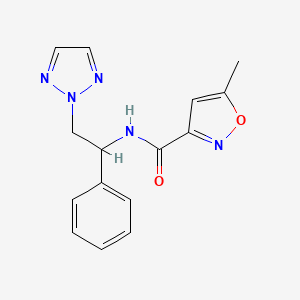
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2555639.png)

